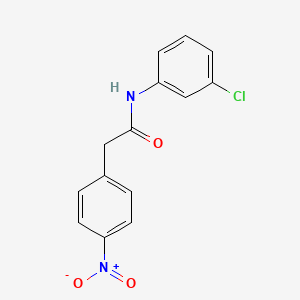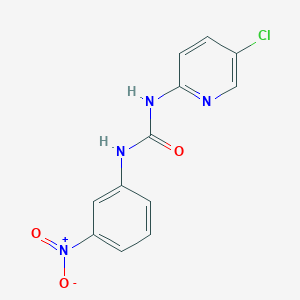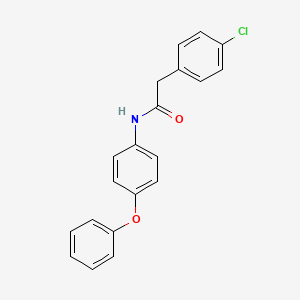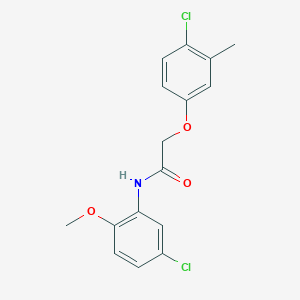
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide, commonly known as dichlorvos, is a chemical compound that belongs to the class of organophosphates. The compound is widely used as an insecticide to control pests in agriculture and public health. Dichlorvos has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
Dichlorvos acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of symptoms, including convulsions, respiratory failure, and death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to cause oxidative stress, DNA damage, and changes in gene expression. Dichlorvos exposure has also been linked to the development of neurological disorders, including Parkinson's disease.
实验室实验的优点和局限性
Dichlorvos has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Dichlorvos is also highly potent, allowing for the study of enzyme kinetics at low concentrations. However, dichlorvos has several limitations, including its toxicity and potential for non-specific binding to other proteins.
未来方向
There are several future directions for the study of dichlorvos. One area of research is the development of new inhibitors of acetylcholinesterase that are less toxic than dichlorvos. Another area of research is the study of the long-term effects of dichlorvos exposure on human health. Additionally, the use of dichlorvos in combination with other compounds could lead to the development of new insecticides with increased potency and specificity.
In conclusion, dichlorvos is a widely used insecticide with potential applications in scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research directions include the development of new inhibitors of acetylcholinesterase and the study of the long-term effects of dichlorvos exposure on human health.
合成方法
Dichlorvos is synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,2-dimethylpropanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form dichlorvos.
科学研究应用
Dichlorvos has been used in various scientific research applications, including the study of the nervous system, enzyme kinetics, and protein structure. The compound has been used as a reversible inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The inhibition of this enzyme by dichlorvos has been used to study the role of acetylcholinesterase in the nervous system.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLUDWDNDTYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)


![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)